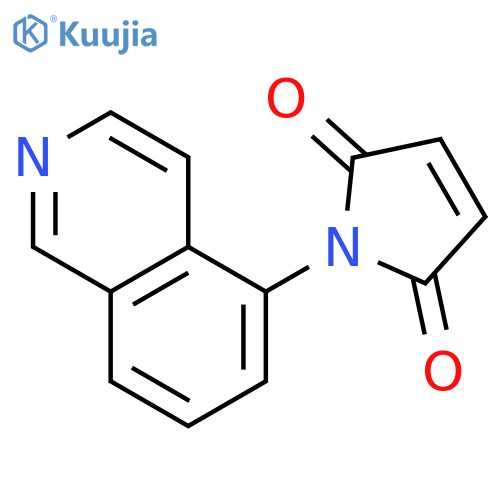Cas no 1157377-28-0 (1-(isoquinolin-5-yl)-2,5-dihydro-1H-pyrrole-2,5-dione)

1157377-28-0 structure
商品名:1-(isoquinolin-5-yl)-2,5-dihydro-1H-pyrrole-2,5-dione
CAS番号:1157377-28-0
MF:C13H8N2O2
メガワット:224.214822769165
CID:5073530
1-(isoquinolin-5-yl)-2,5-dihydro-1H-pyrrole-2,5-dione 化学的及び物理的性質
名前と識別子
-
- 1-(isoquinolin-5-yl)-2,5-dihydro-1H-pyrrole-2,5-dione
- 1-isoquinolin-5-ylpyrrole-2,5-dione
-
- インチ: 1S/C13H8N2O2/c16-12-4-5-13(17)15(12)11-3-1-2-9-8-14-7-6-10(9)11/h1-8H
- InChIKey: IZXPFPNXWOVFRX-UHFFFAOYSA-N
- ほほえんだ: O=C1C=CC(N1C1=CC=CC2C=NC=CC1=2)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 360
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 50.3
じっけんとくせい
- 密度みつど: 1.4±0.1 g/cm3
- ふってん: 435.6±18.0 °C at 760 mmHg
- フラッシュポイント: 217.2±21.2 °C
- じょうきあつ: 0.0±1.0 mmHg at 25°C
1-(isoquinolin-5-yl)-2,5-dihydro-1H-pyrrole-2,5-dione セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(isoquinolin-5-yl)-2,5-dihydro-1H-pyrrole-2,5-dione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-44329-1.0g |
1-(isoquinolin-5-yl)-2,5-dihydro-1H-pyrrole-2,5-dione |
1157377-28-0 | 1.0g |
$414.0 | 2023-02-10 | ||
| Enamine | EN300-44329-0.05g |
1-(isoquinolin-5-yl)-2,5-dihydro-1H-pyrrole-2,5-dione |
1157377-28-0 | 0.05g |
$76.0 | 2023-02-10 | ||
| Enamine | EN300-44329-2.5g |
1-(isoquinolin-5-yl)-2,5-dihydro-1H-pyrrole-2,5-dione |
1157377-28-0 | 2.5g |
$810.0 | 2023-02-10 | ||
| Enamine | EN300-44329-10.0g |
1-(isoquinolin-5-yl)-2,5-dihydro-1H-pyrrole-2,5-dione |
1157377-28-0 | 10.0g |
$1778.0 | 2023-02-10 | ||
| Chemenu | CM405787-500mg |
1-(isoquinolin-5-yl)-2,5-dihydro-1H-pyrrole-2,5-dione |
1157377-28-0 | 95%+ | 500mg |
$306 | 2023-11-24 | |
| Enamine | EN300-44329-0.5g |
1-(isoquinolin-5-yl)-2,5-dihydro-1H-pyrrole-2,5-dione |
1157377-28-0 | 0.5g |
$310.0 | 2023-02-10 | ||
| TRC | I822320-250mg |
1-(isoquinolin-5-yl)-2,5-dihydro-1H-pyrrole-2,5-dione |
1157377-28-0 | 250mg |
$ 320.00 | 2022-06-04 | ||
| Enamine | EN300-44329-0.1g |
1-(isoquinolin-5-yl)-2,5-dihydro-1H-pyrrole-2,5-dione |
1157377-28-0 | 0.1g |
$113.0 | 2023-02-10 | ||
| Chemenu | CM405787-250mg |
1-(isoquinolin-5-yl)-2,5-dihydro-1H-pyrrole-2,5-dione |
1157377-28-0 | 95%+ | 250mg |
$174 | 2023-11-24 | |
| Enamine | EN300-44329-5.0g |
1-(isoquinolin-5-yl)-2,5-dihydro-1H-pyrrole-2,5-dione |
1157377-28-0 | 5.0g |
$1199.0 | 2023-02-10 |
1-(isoquinolin-5-yl)-2,5-dihydro-1H-pyrrole-2,5-dione 関連文献
-
Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068
-
Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681
-
C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463
-
Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
-
C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618
1157377-28-0 (1-(isoquinolin-5-yl)-2,5-dihydro-1H-pyrrole-2,5-dione) 関連製品
- 34907-24-9(N-(4-Nitrobenzyl)benzamide)
- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)
- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)
- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)
- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)
- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)
- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)
- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)
- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)
- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)
推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
